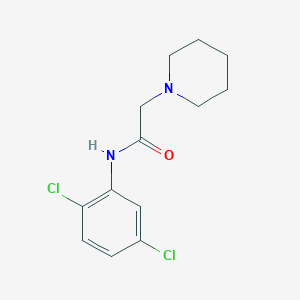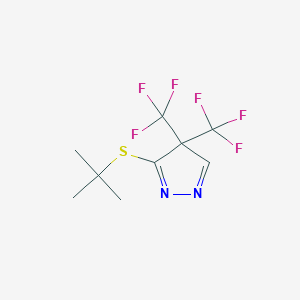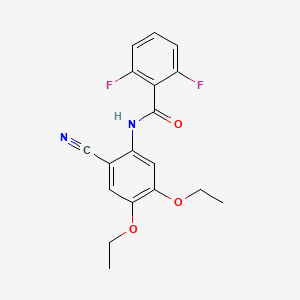![molecular formula C12H20N4OS B11083094 [1,2,4]Triazolo[4,3-a]azepine-3-thione, 2-morpholin-4-ylmethyl-2,5,6,7,8,9-hexahydro-](/img/structure/B11083094.png)
[1,2,4]Triazolo[4,3-a]azepine-3-thione, 2-morpholin-4-ylmethyl-2,5,6,7,8,9-hexahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(MORPHOLIN-4-YL)METHYL]-2H,3H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPINE-3-THIONE is a heterocyclic compound that features a triazoloazepine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the morpholine and triazoloazepine moieties contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 2-[(MORPHOLIN-4-YL)METHYL]-2H,3H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPINE-3-THIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazoloazepine Core: This can be achieved by cyclization reactions involving hydrazonoyl halides and appropriate nucleoph
Properties
Molecular Formula |
C12H20N4OS |
|---|---|
Molecular Weight |
268.38 g/mol |
IUPAC Name |
2-(morpholin-4-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thione |
InChI |
InChI=1S/C12H20N4OS/c18-12-15-5-3-1-2-4-11(15)13-16(12)10-14-6-8-17-9-7-14/h1-10H2 |
InChI Key |
BYSDBDWTRVKFGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=S)N2CC1)CN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Nitrophenyl)amino]-2-oxoethyl (2-oxo-4-phenylpyrrolidin-1-yl)acetate](/img/structure/B11083011.png)
![2-{[(5-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}benzoic acid](/img/structure/B11083017.png)
![N-[4-hydroxy-1-methyl-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]furan-2-carboxamide](/img/structure/B11083018.png)





![5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11083065.png)


![4,5-Dimethoxy-2-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B11083085.png)
![4-(4-ethylphenyl)-N-(3-methylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11083089.png)

